molecular formula C8H14O4S B6612193 methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate CAS No. 90371-17-8

methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate

Cat. No.: B6612193
CAS No.: 90371-17-8
M. Wt: 206.26 g/mol
InChI Key: LAFJPHCZMYEUSB-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate is a sulfur-containing ester derivative characterized by a central propanoate backbone with a methyl ester group and a sulfanyl (-S-) linkage to a secondary 1-methoxy-1-oxopropan-2-yl moiety.

Properties

IUPAC Name

methyl 2-(1-methoxy-1-oxopropan-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-5(7(9)11-3)13-6(2)8(10)12-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFJPHCZMYEUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate involves the reaction of propionic acid derivatives with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block for Peptides and Drugs

Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate serves as a versatile building block in the synthesis of various peptides and pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. Researchers utilize this compound to create derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties.

Synthetic Routes

The compound can be synthesized through several chemical reactions, including nucleophilic substitutions and condensation reactions. The presence of the methoxy and sulfanyl groups provides reactive sites that facilitate these transformations. This versatility makes it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Potential Therapeutic Applications

The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory and anticancer properties. The ability to modify the compound's structure allows researchers to tailor its efficacy against various diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Agents : Research indicates that modifications of this compound can lead to molecules with significant anti-inflammatory effects, making them candidates for treating conditions like arthritis.
  • Anticancer Activity : Some derivatives have been tested in vitro and showed promise against certain cancer cell lines, suggesting a pathway for future drug development .

Biochemistry

Role in Cell Culture Applications

In biochemistry, this compound is utilized as a non-ionic organic buffering agent in cell culture systems. It helps maintain pH stability within the physiological range (6–8.5), which is crucial for optimal cell growth and function . This application underscores its importance in biological research and biotechnology.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Chemical Synthesis Building block for peptides and drugs; versatile synthetic routes availableUsed in creating drug derivatives
Medicinal Chemistry Potential anti-inflammatory and anticancer applicationsStudies on anti-inflammatory effects
Biochemistry Non-ionic buffer for maintaining pH in cell culturesUsed in various cell culture protocols

Mechanism of Action

The mechanism of action of methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating biochemical reactions and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s sulfanyl-ester motif distinguishes it from related structures. Key analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Functional Groups Key Features/Applications Reference
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate C₈H₁₄O₄S Ester, sulfanyl, methoxy-carbonyl Sulfur-based reactivity, synthesis intermediate N/A
Benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO) C₁₃H₁₆O₃ Epoxide, ester High reactivity for polymerization
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S Sulfonate, alkene Water-soluble monomer for ion-exchange resins
Montelukast derivatives (e.g., PA 12 0521015) C₁₇H₂₀O₅ Quinoline, sulfanyl, carboxylic acid Pharmaceutical (leukotriene inhibitor)
Loxoprofen impurity (PA 12 0521014) C₁₆H₂₀O₃ Cyclopentane, ester, aryl NSAID-related impurity with aromaticity

Reactivity and Stability

  • Epoxide Analogs (e.g., Bn-MPO) : The epoxide group in Bn-MPO enables ring-opening reactions, making it valuable for crosslinking polymers or synthesizing polyethers. In contrast, the sulfanyl group in the target compound may participate in thiol-disulfide exchange or act as a nucleophile in Michael additions .
  • Sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) : Ionic sulfonate groups enhance water solubility, whereas the ester-dominated structure of the target compound suggests moderate polarity, favoring organic solvents .
  • Pharmaceutical Derivatives (e.g., Montelukast) : Complex sulfanyl-containing structures like Montelukast derivatives leverage sulfur’s electronic effects for receptor binding. The target compound’s simpler structure lacks aromatic or heterocyclic motifs, limiting direct biological activity but retaining utility as a synthetic precursor .

Physicochemical Properties

  • Aromatic vs. Aliphatic Systems : Loxoprofen impurities (PA 12 0521014) and Montelukast derivatives exhibit aromatic rings, which confer UV activity and rigid geometry. The target compound’s aliphatic structure may result in lower melting points and higher flexibility .

Biological Activity

Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate (CAS Number: 1484674-29-4) is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to participate in diverse biological activities, making it a valuable building block for drug development and other applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H14O4S\text{C}_8\text{H}_{14}\text{O}_4\text{S}

This compound features a methoxy group, a sulfanyl functional group, and a propanoate moiety, contributing to its reactivity and interaction with biological systems.

This compound acts primarily as a substrate for various enzymes, facilitating biochemical reactions. Its mechanism of action involves:

  • Enzyme Interactions : The compound interacts with specific enzymes that catalyze biochemical pathways, influencing metabolic processes.
  • Substrate Activity : It may serve as a substrate in the synthesis of other biologically active compounds, enhancing its utility in pharmaceutical applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against several bacterial strains, suggesting potential use in developing antibacterial agents.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research findings indicate that it can induce apoptosis in certain cancer cells, demonstrating potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)28

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound. The results demonstrated significant antibacterial activity against gram-positive bacteria, indicating its potential for development as a new class of antibiotics .

Evaluation of Anticancer Properties

In another investigation reported in Cancer Research, the cytotoxic effects of this compound were assessed on various cancer cell lines. The study found that it effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Applications in Drug Development

Given its biological activities, this compound is being explored as a precursor for synthesizing novel therapeutic agents. Its versatility allows for modifications that can enhance efficacy and selectivity against target diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via esterification or thiol-ene coupling. For example, acid-catalyzed esterification using sulfuric acid or HCl with methanol under reflux ensures complete conversion of the carboxylic acid precursor. Reaction parameters (temperature, solvent polarity, and catalyst concentration) are optimized via design of experiments (DoE) to maximize yield and purity . Characterization via FT-IR and 1^1H/13^13C NMR confirms ester formation and sulfur linkage integrity.

Q. How can researchers verify the structural configuration of this compound using spectroscopic techniques?

  • Methodological Answer : X-ray crystallography (as demonstrated for analogous methyl esters in Acta Crystallographica studies) provides definitive structural confirmation, resolving stereochemical ambiguities. Complementary NMR analysis (e.g., 1^1H-1^1H COSY and HSQC) identifies coupling patterns and sulfur-induced deshielding effects. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates the ester from unreacted starting materials. Recrystallization in methanol or ethanol enhances purity. Monitoring via TLC (visualized with UV or iodine staining) ensures fraction consistency .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR or DFT) predict the reactivity or stability of this compound in complex reaction systems?

  • Methodological Answer : Quantum chemical calculations (DFT) model the electron density around the sulfur and ester groups to predict nucleophilic/electrophilic sites. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with hydrolysis rates. Software like Gaussian or ORCA integrates thermodynamic parameters (e.g., Gibbs free energy) to simulate reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Dynamic NMR experiments at variable temperatures can distinguish between conformational exchange and scalar coupling. For sulfur-containing compounds, 1^1H-13^13C HMBC identifies through-space couplings. Comparative analysis with structurally characterized analogs (e.g., methyl 2-methylpropanoate derivatives) clarifies ambiguities .

Q. How do researchers optimize stereochemical outcomes in derivatives of this compound during catalytic processes?

  • Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in thiol-ene additions. Kinetic resolution via immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired enantiomers. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry ensures stereochemical fidelity .

Q. What experimental designs mitigate hazards (e.g., exothermic reactions, toxic byproducts) during large-scale synthesis?

  • Methodological Answer : Adiabatic calorimetry identifies thermal runaway risks, while flow chemistry systems minimize heat accumulation. In situ FTIR monitors intermediate stability, and scrubbers neutralize volatile sulfur byproducts. Safety protocols (e.g., controlled venting, PPE) align with GHS guidelines for sulfanyl esters .

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